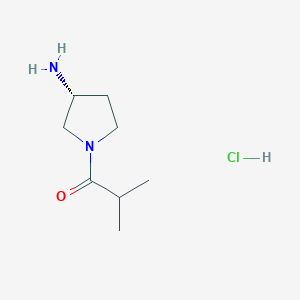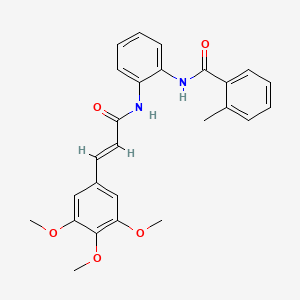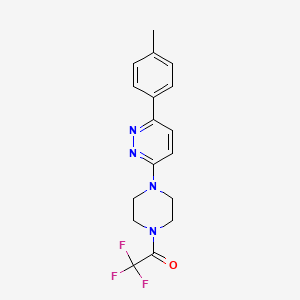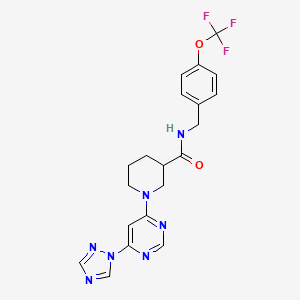![molecular formula C26H18F3N3O3 B2684190 2-(4-ethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one CAS No. 1358756-41-8](/img/structure/B2684190.png)
2-(4-ethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C26H18F3N3O3 and its molecular weight is 477.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have synthesized various derivatives related to the structural framework of the given compound, exploring their potential in biological activities. For instance, compounds with similar structures have been evaluated for their antibacterial and antifungal activities, showcasing significant efficacy against common pathogenic strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019). This suggests potential applications of the compound or its derivatives in developing new antimicrobial agents.
Antimicrobial Activities
Further exploration into the antimicrobial properties of derivatives showcases a broad spectrum of activity against both bacteria and fungi. Novel triazole derivatives, for example, exhibit good to moderate activities against a range of test microorganisms, indicating the versatility of the structural core in combating microbial infections (Bektaş et al., 2007).
Photochemical Properties
The photochemical and electroluminescence properties of similar compounds have been studied, revealing their potential in organic light-emitting diodes (OLEDs) and as chemosensors. For instance, derivatives have been identified as efficient reversible colorimetric and fluorescent chemosensors for ion detection, highlighting their utility in developing novel sensing materials (Zhang et al., 2020). Moreover, the study of π-conjugated imidazole–isoquinoline derivatives has indicated their promising electroluminescence behavior, suggesting applications in the field of optoelectronics (Nagarajan et al., 2014).
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O3/c1-2-34-19-13-11-18(12-14-19)32-15-22(20-5-3-4-6-21(20)25(32)33)24-30-23(31-35-24)16-7-9-17(10-8-16)26(27,28)29/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBOJGAGKVCHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2684107.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2684109.png)
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2684112.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine](/img/structure/B2684113.png)


![2-Chloro-1-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]ethanone](/img/structure/B2684120.png)

![8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2684122.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2684126.png)




